tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a pyrimidine moiety substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 2-(methylthio)pyrimidin-4-amine, undergoes nucleophilic substitution with tert-butyl 3-bromopyrrolidine-1-carboxylate in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced pyrimidine derivatives
Substitution: Carboxylic acid derivatives
Scientific Research Applications
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine moiety suggests potential interactions with nucleic acids or proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also provides stability and lipophilicity, which can be advantageous in certain applications.
Properties
Molecular Formula |
C14H22N4O2S |
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Molecular Weight |
310.42 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-8-6-10(9-18)16-11-5-7-15-12(17-11)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,15,16,17) |
InChI Key |
FWVXMOMRJUMBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)SC |
Origin of Product |
United States |
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